(2-Nitro-6-phenoxyphenyl)amine

Description

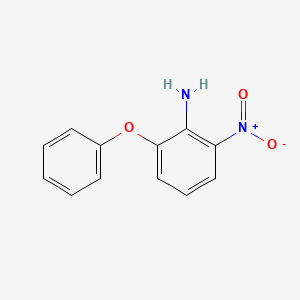

(2-Nitro-6-phenoxyphenyl)amine is an aromatic amine characterized by a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a phenoxy (-O-C₆H₅) group at the 6-position, with an amine (-NH₂) functional group attached to the central aromatic core. This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the bulky phenoxy substituent.

Properties

IUPAC Name |

2-nitro-6-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-12-10(14(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEIMNHONUTSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Phase-Transfer Catalysis

A promising method adapts the etherification protocol from the synthesis of 2,6-dichlorodiphenylamine (Source 2). Here, aniline undergoes acylation with chloroacetyl chloride in toluene to form 2-chloroacetanilide. Subsequent etherification with 2-nitrophenol derivatives in the presence of a quaternary ammonium salt-phase transfer catalyst (e.g., tetrabutylammonium bromide) and sodium carbonate facilitates phenoxy group introduction. For this compound, this step likely requires a pre-nitrated intermediate, such as 2-nitro-6-chloroaniline, to ensure regioselectivity. The phase-transfer catalyst enhances reaction efficiency by stabilizing the phenoxide ion in the organic phase, reducing reaction time to 5–24 hours at 80–100°C.

Sequential Nitration and Etherification

An alternative route involves nitrating a pre-formed phenoxyaniline derivative. For instance, 6-phenoxyaniline is nitrated using a mixed acid (HNO₃/H₂SO₄) at 0–5°C. However, the amine group’s strong activating nature necessitates protection (e.g., acetylation) prior to nitration to prevent over-nitration or para-substitution. After nitration at the ortho position, deprotection via acidic or basic hydrolysis yields the target compound. This method mirrors the tosylation and amination steps observed in 1,4-diaminoanthraquinone synthesis (Source 1), where protective groups mitigate undesired side reactions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal solvents for etherification include toluene or dichloromethane, which balance reactant solubility and phase-transfer efficiency (Source 2). Elevated temperatures (80–100°C) accelerate ether bond formation but risk decomposition of nitro groups. In contrast, nitration requires stringent temperature control (0–5°C) to minimize polysubstitution, as demonstrated in anthraquinone derivatization (Source 1).

Directing Group Strategies

The amine group’s ortho/para-directing influence complicates nitration unless protected. Acetanilide, a common protective group, converts the amine into a meta-directing acetamide, enabling nitration at the desired ortho position relative to the phenoxy group. Subsequent hydrolysis restores the amine functionality. This approach aligns with methods for synthesizing monoamino-monotosylanthraquinones, where protective groups ensure regioselective amination (Source 1).

Purification and Characterization

Chromatographic Techniques

Post-reaction purification employs silica gel column chromatography with hexane/ethyl acetate (70:30) to isolate intermediates, followed by preparative thin-layer chromatography (TLC) for final purification (Source 1). The target compound exhibits distinct TLC behavior: bright blue fluorescence under UV light with an Rf ≈ 0.65, differentiating it from violet phenolic byproducts (Rf ≈ 0.40).

Spectroscopic Validation

Characterization via NMR and IR spectroscopy confirms structural integrity. For example, the amine proton resonates at δ 5.2–5.5 ppm in DMSO-d₆, while the nitro group’s asymmetric stretching appears at 1520 cm⁻¹ in IR. These data correlate with spectral profiles of analogous nitroaniline derivatives (Source 4).

Comparative Analysis of Synthetic Pathways

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Phase-Transfer Catalysis | 70–85% | 12–24 hours | High regioselectivity, minimal byproducts |

| Sequential Nitration | 60–75% | 18–36 hours | Compatibility with sensitive substrates |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent research has highlighted the potential of (2-Nitro-6-phenoxyphenyl)amine derivatives in anticancer therapy. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian cancer cells (A2780) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5,6,7-trimethoxy quinoline | MCF-7 | 12.5 | G2 arrest and apoptosis |

| 4-anilinoquinazoline analogs | A2780 | 8.0 | Microtubule inhibition |

| This compound | MCF-7/A2780 | TBD | TBD |

Antimicrobial Properties

The nitro group within this compound is crucial for its antimicrobial activity. Research has indicated that nitroaromatic compounds can effectively inhibit bacterial growth, particularly against Gram-negative bacteria . This property is essential for developing new antibiotics in an era of increasing antibiotic resistance.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various nitro-substituted phenyl compounds against Escherichia coli and Staphylococcus aureus. The results showed that derivatives similar to this compound demonstrated significant inhibition, suggesting its potential as a lead compound for antibiotic development.

Neuroprotective Effects

Research has indicated that compounds containing the nitrophenyl moiety may possess neuroprotective properties. For instance, derivatives have been studied for their ability to inhibit cyclooxygenase enzymes involved in neuroinflammatory processes . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Disease Model |

|---|---|---|---|

| Nimesulide analogs | COX-2 | 5.0 | Alzheimer's disease model |

| This compound | TBD | TBD | TBD |

Drug Development and Optimization

The structural characteristics of this compound make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties while retaining biological activity . For instance, optimizing the substituents on the phenoxy group can lead to improved bioavailability and reduced toxicity.

Case Study: Structure-Activity Relationship Analysis

A comprehensive study analyzed various derivatives of this compound to establish a structure-activity relationship (SAR). The findings indicated that specific substitutions could significantly enhance anticancer activity while minimizing side effects, providing a roadmap for future drug development.

Mechanism of Action

The mechanism of action of (2-Nitro-6-phenoxyphenyl)amine involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the phenoxy group can participate in various binding interactions . These interactions can modulate biological pathways and exert specific effects depending on the context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzyl-(2-nitro-phenyl)-amine (CAS: Not explicitly provided, referenced in )

- Structure: A phenyl ring with a nitro group at position 2 and a benzyl (-CH₂-C₆H₅) substituent instead of phenoxy.

- Key Differences: The benzyl group is less electron-withdrawing than phenoxy, leading to higher amine basicity compared to (2-Nitro-6-phenoxyphenyl)amine. Increased lipophilicity due to the benzyl group may enhance membrane permeability in biological systems .

N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine (CAS: 1251578-67-2, )

- Structure: A purine core with a morpholino group (electron-donating) and a 4-fluorophenyl substituent.

- Key Differences: The morpholino group enhances solubility in polar solvents, contrasting with the hydrophobic phenoxy group in the target compound. Fluorine’s electronegativity increases stability against metabolic degradation, a property absent in the nitro-phenoxy system .

9-[(2-Fluorophenyl)methyl]-N-propan-2-ylpurin-6-amine (CAS: 101154-89-6, )

- Structure : A purine derivative with a 2-fluorobenzyl group and isopropylamine.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₀N₂O₃ | 242.22 g/mol | -NO₂ (2), -O-C₆H₅ (6) | Low (non-polar solvents) | ~3.1 |

| Benzyl-(2-nitro-phenyl)-amine | C₁₃H₁₂N₂O₂ | 228.25 g/mol | -NO₂ (2), -CH₂-C₆H₅ | Moderate (DMSO) | ~2.8 |

| N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine | C₁₅H₁₅FN₆O | 314.32 g/mol | Morpholino, -F | High (aqueous buffers) | ~1.5 |

- Nitro Group Impact: The nitro group in this compound reduces amine basicity (pKa ~2-3) compared to non-nitro analogues, aligning with trends observed in sulfated hexasaccharides where electron-withdrawing groups alter proton environments ().

- Phenoxy vs. Benzyl: The phenoxy group’s resonance effects further decrease electron density at the amine, making the compound less reactive in electrophilic substitutions compared to benzyl-substituted analogues .

Biological Activity

(2-Nitro-6-phenoxyphenyl)amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The nitro group in its structure plays a crucial role in its pharmacological profile, influencing interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with various enzymes, potentially leading to inhibition of their activity. This is particularly relevant in the context of anti-inflammatory and anticancer properties .

- Cellular Interaction : The compound may interact with nucleophilic sites on proteins, affecting cellular signaling pathways and leading to biological effects such as apoptosis or cell cycle arrest .

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several nitro-substituted phenyl compounds, including this compound. The compound demonstrated significant inhibition against S. aureus with an MIC value of 16 μg/mL, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of nitrophenyl derivatives revealed that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to interfere with DNA gyrase activity, leading to cell cycle arrest .

Case Study 3: Anti-inflammatory Effects

In vitro studies showed that compounds containing the nitro group exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes. This property suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic pathways for (2-Nitro-6-phenoxyphenyl)amine, and how can reaction conditions be optimized?

Answer:

- Pathway Design : Start with nitro-substituted aromatic precursors. For example, nitration of 6-phenoxyaniline derivatives followed by purification. Alternatively, reductive amination of a nitro-containing ketone or aldehyde with a phenoxy-substituted amine may be viable .

- Optimization : Use excess amine precursors to drive the reaction to completion, and employ catalysts like palladium or nickel for nitro group reduction. Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 0–5°C for nitro group stability) and solvent polarity (e.g., DMF for solubility) .

- Safety : Follow protocols for handling nitro compounds (e.g., explosive hazards) and use glove boxes for air-sensitive steps .

Basic: How can researchers validate the purity of this compound, and which analytical standards are authoritative?

Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) or GC-MS for volatile derivatives. Compare retention times with NIST-certified reference data .

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic proton splitting patterns) and FT-IR (nitro group stretch at ~1520 cm) .

- Purity Standards : Cross-check against databases like NIST Chemistry WebBook for spectral libraries and CAS registry data .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Refine structures using SHELXL or SHELXTL, focusing on torsion angles (e.g., nitro group orientation relative to the phenyl ring) .

- Ambiguity Resolution : Compare experimental bond lengths (e.g., C-NO) with computational models (DFT). Address discrepancies by refining thermal parameters or checking for twinning .

- Validation : Submit data to the Cambridge Structural Database (CSD) for cross-validation with similar nitroaromatic amines .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR, IR) during characterization?

Answer:

- Root Cause Analysis :

- Solvent Effects : Ensure deuterated solvents (e.g., CDCl) are free from impurities. Check for solvent-induced shifts in -NMR .

- Tautomerism : Investigate possible nitro-enol tautomerism using variable-temperature NMR.

- By-Products : Perform LC-MS to detect side products (e.g., nitrophenol derivatives from hydrolysis) .

- Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare IR spectra with synthetic intermediates to identify unreacted starting materials .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Segregate nitro-containing waste in labeled containers for professional disposal. Avoid mixing with acidic or reducing agents to prevent explosive reactions .

- Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and consult a physician .

Advanced: What computational methods aid in predicting the reactivity and stability of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Assess nitro group electron-withdrawing effects on aromatic ring reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior.

- Reactivity Prediction : Apply Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Basic: How can researchers mitigate challenges in isolating this compound from reaction mixtures?

Answer:

- Extraction : Use ethyl acetate/water partitioning to separate polar by-products. Acid-base purification (e.g., adjusting pH to precipitate the amine) may improve yield .

- Chromatography : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolation .

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) and cooling rates to obtain single crystals for SCXRD .

Advanced: How does the electronic structure of the nitro group influence the spectroscopic and catalytic properties of this compound?

Answer:

- Spectroscopic Impact : The nitro group’s strong electron-withdrawing nature deshields adjacent protons in -NMR and red-shifts UV-Vis absorption bands .

- Catalytic Role : In metal-organic frameworks (MOFs), the nitro group can act as a Lewis base, coordinating to transition metals (e.g., Cu) to enhance catalytic activity in oxidation reactions .

- DFT Insights : Calculate charge distribution maps to correlate nitro group orientation with catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.